Pyridazine-4,5-dicarboxylic acid chemical properties
Pyridazine-4,5-dicarboxylic acid chemical properties
An In-depth Technical Guide to Pyridazine-4,5-dicarboxylic Acid: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Pyridazine-4,5-dicarboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. We will delve into its core chemical properties, synthetic pathways, characteristic reactivity, and key applications, offering field-proven insights beyond a simple data summary.
Introduction and Molecular Overview
Pyridazine-4,5-dicarboxylic acid (IUPAC Name: pyridazine-4,5-dicarboxylic acid) is an aromatic heterocyclic compound featuring a pyridazine core substituted with two carboxylic acid groups on adjacent carbon atoms.[1] This specific arrangement of functional groups imparts a unique combination of reactivity, coordination capability, and structural rigidity, making it a valuable building block for more complex molecular architectures.
The pyridazine ring, an electron-deficient diazine, significantly influences the properties of the carboxylic acid groups, while the di-acid functionality provides multiple reaction sites for derivatization or for acting as a bidentate ligand in coordination chemistry. Its role as a synthon is particularly pronounced in the development of novel pharmaceutical agents and functional materials like metal-organic frameworks (MOFs).[2][3] The pyridazine scaffold itself is considered a "privileged structure" in drug discovery, appearing in numerous bioactive molecules with applications ranging from anticancer to antihypertensive agents.[4][5]
Core Compound Identifiers
| Identifier | Value | Reference |
| IUPAC Name | pyridazine-4,5-dicarboxylic acid | [1] |
| CAS Number | 59648-14-5 | [1][6] |
| Molecular Formula | C₆H₄N₂O₄ | [1][6] |
| Molecular Weight | 168.11 g/mol | [1][6] |
| Canonical SMILES | C1=C(C(=CN=N1)C(=O)O)C(=O)O | [1] |
| InChIKey | YRTBTTMXMPXJBB-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of Pyridazine-4,5-dicarboxylic acid are dictated by the interplay between the electron-deficient aromatic ring and the two acidic functional groups.
Key Physicochemical Data
| Property | Value | Notes |
| Melting Point | >210 °C (with decomposition) | The high melting point is indicative of strong intermolecular hydrogen bonding in the solid state.[7][8] |
| pKa (Predicted) | 1.39 ± 0.10 | This predicted value suggests the first proton is strongly acidic, influenced by the electron-withdrawing pyridazine ring.[8] |
| Topological Polar Surface Area (TPSA) | 100 Ų | This value suggests moderate cell permeability characteristics.[1] |
| Appearance | White to off-white solid | [8] |
Acidity and Solubility
The two adjacent carboxylic acid groups are significantly influenced by the electron-withdrawing nature of the pyridazine ring. The first dissociation constant (pKa₁) is expected to be quite low, rendering the compound a relatively strong organic acid. The proximity of the two carboxylates means the second dissociation (pKa₂) will be considerably higher due to electrostatic repulsion. The compound is poorly soluble in nonpolar organic solvents but shows solubility in polar protic solvents and aqueous bases via salt formation.
Thermal Stability
Thermogravimetric analysis (TGA) of related heterocyclic dicarboxylic acids suggests that decomposition begins with decarboxylation.[9][10] For Pyridazine-4,5-dicarboxylic acid, thermal degradation is reported to occur above 210 °C, likely initiating with the loss of CO₂ from the carboxylic acid groups, followed by the breakdown of the heterocyclic ring at higher temperatures.[7][8]
Spectroscopic Profile
While specific spectral data is not universally published, the expected spectroscopic characteristics are as follows:
-
¹H NMR: Two signals would be expected in the aromatic region for the two protons on the pyridazine ring. A broad singlet at a high chemical shift (>10 ppm) would correspond to the acidic carboxylic protons.
-
¹³C NMR: Six distinct signals are expected: two for the CH carbons of the ring, two for the quaternary carbons bearing the carboxyl groups, and two for the carboxyl carbons themselves.
-
IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), and C=N and C=C stretching vibrations from the pyridazine ring (around 1400-1600 cm⁻¹).
Synthesis and Purification
Pyridazine-4,5-dicarboxylic acid is typically prepared through the oxidation of a suitable precursor or the hydrolysis of its corresponding ester or amide derivatives. A common and effective route starts from the commercially available pyridazine.
Synthetic Workflow: From Pyridazine
One established pathway involves the radical bis-ethoxycarbonylation of pyridazine, followed by hydrolysis of the resulting diethyl ester. This method, based on the Minisci reaction, provides a direct entry to the 4,5-disubstituted pyridazine system.[11]
Caption: Synthetic workflow from pyridazine to the target acid.
Experimental Protocol: Hydrolysis of Diethyl Pyridazine-4,5-dicarboxylate
Causality: This protocol describes the final hydrolysis step. The choice of a strong base (NaOH) is essential to ensure complete saponification of both sterically unhindered ester groups. Subsequent acidification with a strong acid (HCl) is required to protonate the dicarboxylate salt and precipitate the neutral dicarboxylic acid product.
-
Saponification: Suspend Diethyl Pyridazine-4,5-dicarboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is fully consumed. The solution should become homogeneous as the disodium salt is formed.
-
Cooling: Allow the reaction mixture to cool to room temperature, then further cool in an ice bath to 0-5 °C.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise with continuous stirring. The pH of the solution should be adjusted to ~1-2. A precipitate of Pyridazine-4,5-dicarboxylic acid will form.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a wash with a small amount of cold ethanol or acetone. Dry the product under vacuum at 60-80 °C to yield the final acid.
Self-Validation: The protocol's success is validated by the formation of a precipitate upon acidification, which is characteristic of converting a soluble carboxylate salt to its less soluble neutral acid form. The final product's purity can be confirmed by melting point determination and spectroscopic analysis (NMR, IR).
Chemical Reactivity and Mechanistic Insights
The reactivity of Pyridazine-4,5-dicarboxylic acid is dominated by its carboxylic acid groups and its ability to form a highly reactive cyclic anhydride intermediate.
Formation of Pyridazine-4,5-dicarboxylic Anhydride
The adjacent positioning of the two carboxyl groups allows for the facile formation of the corresponding five-membered cyclic anhydride upon heating or treatment with a dehydrating agent like acetic anhydride. This anhydride is a powerful electrophile and a key synthon for further transformations.
Reactivity towards Binucleophiles: Spirocyclization
Pyridazine-4,5-dicarboxylic anhydride is a versatile precursor for constructing complex heterocyclic systems. It readily reacts with 1,3- and 1,4-binucleophiles (e.g., o-phenylenediamine, ethylenediamine, N,N'-diphenylguanidine) to yield novel spiro compounds.[12][13]
The reaction with o-phenylenediamine, for instance, involves an initial nucleophilic attack by one amino group on a carbonyl carbon of the anhydride, opening the ring. A subsequent intramolecular condensation of the second amino group onto the remaining carbonyl group leads to the formation of a new quinoxaline ring system spiro-fused to the pyridazine core.[12]
Caption: Mechanism of spirocyclization with a binucleophile.
This reactivity provides a reliable and often high-yielding route to complex scaffolds that are of significant interest in drug discovery due to their rigid, three-dimensional structures.[13]
Applications in Research and Development
Scaffold for Medicinal Chemistry
The pyridazine core is a bioisostere for other aromatic systems and is frequently incorporated into molecules to modulate physicochemical properties and target interactions.[2] Pyridazine-4,5-dicarboxylic acid serves as a decorated starting material for building libraries of compounds for screening. Derivatives have been explored for various therapeutic areas, including oncology, where the pyridazine motif is found in several kinase inhibitors and other anticancer agents.[5]
Ligand for Coordination Polymers and MOFs
As a dicarboxylic acid, the molecule is an excellent candidate to act as an organic linker or ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[3] The two carboxylate groups can coordinate to metal ions, while the two nitrogen atoms of the pyridazine ring can also act as coordination sites, allowing for the formation of diverse and stable multidimensional networks with potential applications in gas storage, catalysis, and sensing.
Safety and Handling
Pyridazine-4,5-dicarboxylic acid requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[8]
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